molecular formula C16H16Br2O2 B1658651 1-Bromo-2-[4-(2-bromophenoxy)butoxy]benzene CAS No. 61739-61-5

1-Bromo-2-[4-(2-bromophenoxy)butoxy]benzene

Cat. No.: B1658651
CAS No.: 61739-61-5
M. Wt: 400.1 g/mol
InChI Key: VUSGYMNHLYMVGB-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] is an organic compound with the molecular formula C16H18O2Br2 This compound is characterized by the presence of two benzene rings connected by a butanediyl group, with each benzene ring further substituted by a bromine atom and an oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] typically involves the reaction of 1,4-dibromobutane with phenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxide ions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,4-butanediyl)bis-
  • Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
  • Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-

Uniqueness

Benzene, 1,1’-[1,4-butanediylbis(oxy)]bis[2-bromo-] is unique due to the presence of both bromine and oxy substituents on the benzene rings, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

61739-61-5

Molecular Formula

C16H16Br2O2

Molecular Weight

400.1 g/mol

IUPAC Name

1-bromo-2-[4-(2-bromophenoxy)butoxy]benzene

InChI

InChI=1S/C16H16Br2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2

InChI Key

VUSGYMNHLYMVGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2Br)Br

Canonical SMILES

C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2Br)Br

Origin of Product

United States

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